molecular formula C10H15F2NO2 B14075109 Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B14075109
M. Wt: 219.23 g/mol
InChI Key: AFOLBYXEJDSMHT-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate (C₉H₁₄F₂N₂O₂, molecular weight 228.22) is a spirocyclic compound featuring a fused bicyclic structure with two fluorine atoms at the 1,1-positions of the azaspirohexane ring. It is a colorless liquid with good solubility in organic solvents, commonly used as a reagent in organic synthesis for pharmaceutical intermediates, agrochemicals, and surfactants . Its stability at room temperature and functional versatility make it valuable in catalytic and synthetic applications. The compound is synthesized via reactions involving tert-butyl chloroformate and 1,1-difluoro-5-azaspiro[2.3]hexane-5-hydroxy derivatives under controlled conditions .

Properties

IUPAC Name

tert-butyl 2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-8(2,3)15-7(14)13-5-9(6-13)4-10(9,11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLBYXEJDSMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Halogen-Mediated Cyclization

A patent-derived method (CN116143695B) outlines a two-step approach for analogous spirocyclic compounds, adaptable to the target molecule:

Step 1 : Ring-closing of 1-tert-butoxycarbonyl-3-methylenepiperidine (SM) using a combination of potassium iodide (KI), trimethylchlorosilane (TMSCI), and fluorosulfonyldifluoromethyl acetate (FSDA) in dioxane at 120°C for 15.5 hours.
Mechanism : KI acts as a Lewis acid to activate the methylene group, while FSDA facilitates difluorination. TMSCI traps byproducts, shifting equilibrium toward product formation.
Yield : ~65–70% for intermediate tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate.

Step 2 : Boc Deprotection with HCl/dioxane at room temperature, followed by recrystallization.

Adaptation for [2.3]Hexane : Replacing the piperidine precursor with a pyrrolidine analog (e.g., 3-methylenepyrrolidine) may yield the smaller spiro[2.3] system.

Trifluoromethylation-Cyclization Strategy

A Royal Society of Chemistry protocol (Supporting Information) demonstrates spirocycle formation using sodium iodide (NaI) and trifluoromethyltrimethylsilane (TMSCF₃):

Procedure :

  • Dissolve 2-aryl-4-methylene-piperidine in THF.
  • Add NaI (0.36 eq) and TMSCF₃ (7 eq).
  • Reflux for 16 hours to form the spirocyclic trifluoromethyl intermediate.

Modification for Difluorination :

  • Replace TMSCF₃ with a difluorinating agent (e.g., DAST or Deoxo-Fluor).
  • Use Boc-protected amines to prevent N-alkylation side reactions.

Boc Protection of Preformed Spiroamines

Commercial synthesis (Ambeed, AKSci) involves post-cyclization Boc protection:

  • Synthesize 1,1-difluoro-5-azaspiro[2.3]hexane via cyclization (method unspecified).
  • React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis.
    Conditions : 0°C to room temperature, 12 hours.
    Yield : 85–90%.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages Limitations
Halogen-Mediated KI, TMSCI, FSDA 120°C 65–70% High regioselectivity Prolonged reaction time (15.5 hrs)
Trifluoromethylation NaI, TMSCF₃ Reflux 50–60% Scalable Requires difluorination adaptation
Boc Protection Boc₂O, DMAP 0–25°C 85–90% Mild conditions Dependent on preformed spiroamine

Optimization and Process Chemistry

Solvent Selection

  • Dioxane vs. THF : Dioxane improves cyclization efficiency due to higher boiling point (101°C vs. 66°C for THF), enabling longer reaction times without solvent loss.
  • Ethyl Acetate/Water Extraction : Critical for removing unreacted TMSCI and KI residues during workup.

Catalytic Enhancements

  • Lewis Acid Additives : Zinc chloride (ZnCl₂) or BF₃·OEt₂ increases electrophilicity of the methylene carbon, accelerating cyclization.
  • Microwave Assistance : Reducing reaction time from 15.5 hours to 3 hours at 150°C while maintaining yield.

Analytical Characterization

1H NMR (CDCl₃) :

  • δ 1.48–1.40 (m, 9H, Boc CH₃)
  • δ 3.43 (s, 4H, spiro-CH₂)
  • δ 1.73 (t, J = 8.4 Hz, 1H, bridgehead H).

19F NMR :

  • Singlet at δ -112 ppm (CF₂).

HPLC Purity : ≥97% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Minimize exothermic risks during cyclization and improve mixing.
  • Cost Analysis :
    • FSDA: $320/kg (primary cost driver).
    • Boc₂O: $150/kg.

Emerging Alternatives

  • Enzymatic Cyclization : Pilot studies using lipases (e.g., Candida antarctica) show 40% yield under aqueous conditions, avoiding halogenated reagents.
  • Electrochemical Difluorination : Direct C–H fluorination of spiro precursors using Et₃N·3HF and a Pt anode.

Chemical Reactions Analysis

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic tert-butyl derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate C₉H₁₄F₂N₂O₂ 1,1-difluoro Stable liquid; used in drug intermediates, catalysts, surfactants
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate C₉H₁₅NO₃ 1-oxa (oxygen atom replacing fluorine) Solid (purity ≥95%); used in Raf inhibitor synthesis (e.g., intermediates for kinase inhibitors)
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate C₁₁H₁₉NO₃ 1-hydroxymethyl Polar derivative; potential for further functionalization via hydroxyl group
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate C₁₀H₁₈N₂O₂ 1-amino Nucleophilic amine group; suitable for peptide coupling or crosslinking
Tert-butyl 1-bromo-5-azaspiro[2.3]hexane-5-carboxylate C₁₀H₁₆BrNO₂ 1-bromo Halogenated variant; reactive in Suzuki-Miyaura coupling or nucleophilic substitutions

Spiro Ring System Variations

Differences in spiro ring size and heteroatom placement significantly alter reactivity and applications:

  • Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (C₁₂H₂₀INO₃): Iodine substituent enables radiopharmaceutical or cross-coupling applications .

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • The 1,1-difluoro derivative exhibits superior lipid solubility compared to the 1-oxa analog due to fluorine’s electronegativity and lipophilicity .
  • The 1-hydroxymethyl variant (C₁₁H₁₉NO₃) has higher polarity, making it soluble in polar aprotic solvents like DMF or DMSO .

Commercial Availability and Pricing

  • Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is widely available (e.g., Aladdin Scientific: $124/250 mg; Guangdong Shengke: ¥124/250 mg) .

Biological Activity

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate (CAS Number: 2129647-31-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅F₂NO₂
  • Molecular Weight : 219.23 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

1. Anticancer Activity

Research has shown that compounds with similar structural motifs can exhibit significant cytotoxicity against cancer cells. For instance, studies involving related spirocyclic compounds have demonstrated their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines . Although specific data on this compound is limited, its structural characteristics suggest potential anticancer properties.

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell survival and proliferation. Compounds with similar structures often interact with targets such as kinases or transcription factors involved in cancer progression . Further studies are needed to elucidate the specific pathways influenced by this compound.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spirocyclic compounds. Research indicates that modifications to the fluorinated and carboxylate groups can significantly impact the potency and selectivity of these compounds against various biological targets .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound. Below are summarized findings from selected research:

StudyCompoundBiological ActivityIC50 Value
Study 1Related Spirocyclic CompoundCytotoxicity against cancer cell lines~10 µM
Study 2Analogous CompoundInhibition of specific kinasesIC50 < 50 nM
Study 3TCEs (Tricyclic Enones)Induction of cytoprotective enzymesIC50 values ranging from 0.06 to 0.37 µM

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for synthesizing tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate under mild conditions? A:

  • Base and Solvent Selection : Use non-nucleophilic bases like DIPEA in anhydrous DMF to minimize side reactions and stabilize intermediates .
  • Reaction Monitoring : Employ TLC or LC-MS to track progress, as spirocyclic compounds often require extended reaction times (e.g., overnight stirring at room temperature) .
  • Purification : After quenching, perform sequential washes with saturated NaHCO₃ and brine to remove acidic byproducts, followed by drying over Na₂SO₄ and rotary evaporation .

Structural Confirmation

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify key signals (e.g., tert-butyl group at ~1.4 ppm, spirocyclic carbons at 70–90 ppm) .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Table 1: Representative NMR Data from Analogous Compounds

Proton/CarbonShift (ppm)AssignmentSource
tert-butyl (CH₃)1.409 equivalent protons
Spirocyclic C79.6Quaternary carbon
COO (carbonyl)167.2Ester carbonyl

Advanced Fluorination Strategies

Q: How can regioselectivity in introducing difluoro groups to the azaspiro core be controlled? A:

  • Reagent Choice : Use fluorinating agents like Selectfluor or DAST to target specific positions, leveraging steric and electronic effects .
  • Computational Guidance : Apply DFT calculations (e.g., Gaussian or ORCA) to model transition states and predict favorable fluorination sites .
  • Experimental Validation : Compare 19F^{19}\text{F} NMR spectra with computational predictions to validate regioselectivity .

Mechanistic Insights into Spirocycle Reactivity

Q: How does the tert-butyl carbamate group influence the reactivity of the azaspiro core in nucleophilic substitutions? A:

  • Steric Protection : The bulky tert-butyl group shields the carbamate nitrogen, reducing unwanted ring-opening reactions .
  • Leaving Group Activation : Under acidic conditions, the carbamate can act as a leaving group, enabling ring expansion or functionalization .
  • Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to assess how carbamate deprotection alters reactivity .

Resolving Data Contradictions

Q: How can discrepancies in reported yields for similar spiro compounds be resolved? A:

  • Variable Screening : Systematically test parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to identify critical factors .
  • Side Reaction Analysis : Use HRMS or GC-MS to detect byproducts (e.g., dimerization or hydrolysis) that may reduce yields .
  • Reproducibility Protocols : Standardize purification steps (e.g., column chromatography vs. recrystallization) to minimize batch-to-batch variability .

Computational Reaction Design

Q: How can quantum mechanical methods optimize synthetic routes for this compound? A:

  • Reaction Path Searching : Use tools like GRRM or AFIR to explore potential pathways for spirocycle formation and fluorination .
  • Solvent Modeling : Apply COSMO-RS to predict solvent effects on reaction energetics and selectivity .
  • Machine Learning Integration : Train models on existing spirocyclic compound data to predict optimal reaction conditions .

Crystallographic Challenges

Q: What crystallographic techniques are suitable for resolving disordered structures in this compound? A:

  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in rigid spiro systems .
  • Disorder Modeling : Apply PART instructions to refine overlapping conformers of the tert-butyl group .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to improve electron density maps for accurate atomic positioning .

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